Allyl glycidyl ether

Description

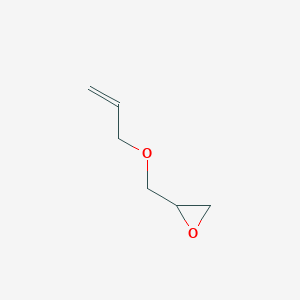

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWYGACWGAICNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-25-2 | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9039232 | |

| Record name | Allyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl glycidyl ether appears as a colorless liquid with a pleasant odor. Slightly less dense than water and insoluble in water. Hence floats on water. Poisonous by ingestion and mildly toxic by inhalation and skin contact. Very irritating to skin and eyes. Used to make other chemicals., Dry Powder; Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

309 °F at 760 mmHg (NTP, 1992), 153.9 °C AT 760 MM HG, 154 °C, 309 °F | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

135 °F (NTP, 1992), 57 °C, 135 °F (OPEN CUP), 45 °C c.c., 135 °F | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), 14.1% IN WATER; MISCIBLE WITH ACETONE, TOLUENE, & OCTANE, Solubility in water, g/100ml: 14 (freely soluble), 14% | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.969 at 68 °F (NTP, 1992) - Less dense than water; will float, SP GR: 0.9698 AT 20 °C/40 °C, Relative density (water = 1): 0.97, 0.97 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.32 @ 25 °C (AIR= 1), Relative vapor density (air = 1): 3.9, 3.94 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.6 mmHg at 68 °F ; 5.8 mmHg at 86 °F (NTP, 1992), 4.7 [mmHg], 4.7 MM HG AT 25 °C, Vapor pressure, kPa at 25 °C: 0.63, 2 mmHg | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid ... | |

CAS No. |

106-92-3 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2,3-epoxypropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC0791894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxirane, ((2-propenyloxy)methyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RRD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-148 °F (NTP, 1992), FREEZING POINT: FORMS GLASS @ -100 °C, -100 °C, -148 °F [forms glass] | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl Glycidyl Ether: Structure, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of allyl glycidyl ether (AGE). It further delves into its applications, particularly in the realm of drug delivery systems, and outlines detailed experimental protocols and safety considerations.

Chemical Structure and Identification

This compound is a bifunctional organic compound featuring both an epoxide and an allyl group. This unique combination of reactive sites makes it a valuable monomer and intermediate in a wide range of chemical syntheses.[1] Its systematic IUPAC name is 2-(prop-2-enoxymethyl)oxirane.[2]

Chemical Structure:

References

Synthesis of High-Purity Allyl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity allyl glycidyl ether (AGE), a critical bifunctional monomer used in a wide array of applications, including the development of advanced materials for the pharmaceutical and biomedical fields. This document details the prevalent synthetic methodologies, experimental protocols, and purification techniques necessary to achieve high-purity AGE, along with a discussion of potential byproducts and analytical methods for quality control.

Introduction

This compound (AGE) is a valuable organic intermediate possessing both an epoxy group and an allyl group. This dual functionality allows for selective reactions, making it a versatile building block in the synthesis of polymers, adhesives, and coatings. In the context of drug development and biomedical research, high-purity AGE is essential for the synthesis of well-defined polymers used in drug delivery systems, hydrogels, and bioconjugation applications. The presence of impurities can significantly impact the performance and biocompatibility of the final materials. This guide focuses on the most effective methods for synthesizing AGE with a purity exceeding 99%.

Synthetic Methodologies

The commercial and laboratory-scale synthesis of this compound is primarily achieved through three main routes: the two-step ring-opening and ring-closing method, the one-step phase transfer catalysis method, and the sodium alkoxide method. For achieving the highest purity, the two-step method is generally preferred.

Two-Step Synthesis: Ring-Opening and Ring-Closing

This is the most widely reported method for producing high-purity AGE.[1][2] It involves two distinct stages:

-

Ring-Opening: Allyl alcohol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form the intermediate, 1-allyloxy-3-chloro-2-propanol.[3]

-

Ring-Closing: The intermediate is then treated with a base, typically sodium hydroxide, to induce dehydrochlorination and subsequent ring closure to form this compound.[3]

The key advantage of this method is the controlled nature of the reactions, which minimizes the formation of oligomeric and polymeric byproducts.[4]

One-Step Synthesis: Phase Transfer Catalysis

This method involves the direct reaction of allyl alcohol and epichlorohydrin in the presence of a phase transfer catalyst (PTC) and an alkali metal hydroxide.[5] The PTC facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase, where it reacts with epichlorohydrin. While simpler in execution, this method can lead to a higher proportion of byproducts due to the simultaneous presence of reactants and base, which can promote polymerization.[5]

Sodium Alkoxide Method

In this approach, allyl alcohol is first reacted with a strong base, such as solid sodium hydroxide, to form sodium allyloxide.[5] This alkoxide is then reacted with epichlorohydrin in an anhydrous environment to produce AGE. The anhydrous conditions are crucial to prevent the formation of byproducts from the hydrolysis of epichlorohydrin.[5]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and purification of high-purity this compound, primarily focusing on the two-step method.

Two-Step Synthesis Protocol

This protocol is a composite of best practices derived from various literature sources.

Step 1: Ring-Opening Reaction

-

Apparatus: A four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Reactants and Catalyst:

-

Procedure: a. Charge the reactor with allyl alcohol and the Lewis acid catalyst. b. Heat the mixture to the desired reaction temperature, typically between 70-90°C.[2] c. Add epichlorohydrin dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. d. After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-3 hours to ensure complete conversion. e. Monitor the reaction progress by gas chromatography (GC) until the epichlorohydrin is consumed. f. After the reaction, remove the excess allyl alcohol by distillation under reduced pressure. The residue is the crude intermediate, 1-allyloxy-3-chloro-2-propanol.[3]

Step 2: Ring-Closing Reaction

-

Apparatus: The same setup as the ring-opening reaction.

-

Reactants:

-

Crude 1-allyloxy-3-chloro-2-propanol (from Step 1)

-

Aqueous sodium hydroxide solution (e.g., 20-50% w/w), typically in a slight molar excess (1.05-1.2 moles) relative to the initial epichlorohydrin.

-

-

Procedure: a. Cool the crude intermediate to 30-40°C. b. Slowly add the aqueous sodium hydroxide solution to the stirred intermediate. The reaction is exothermic, and the temperature should be maintained between 35-45°C.[2] c. After the addition, continue stirring for 1-2 hours at the same temperature. d. Stop the stirring and allow the mixture to separate into two layers. e. Separate the organic layer (crude AGE) from the aqueous layer containing sodium chloride.

Purification Protocol

High-purity AGE is obtained through a multi-step purification process.

-

Washing: a. Wash the crude organic layer with water to remove residual sodium hydroxide and sodium chloride. b. A subsequent wash with a brine solution can aid in breaking any emulsions.

-

Drying: a. Dry the washed organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent.

-

Distillation: a. Purify the crude AGE by fractional distillation under reduced pressure.[3] The boiling point of AGE is approximately 154°C at atmospheric pressure, but distillation under vacuum is recommended to prevent polymerization at high temperatures. b. Collect the fraction corresponding to pure this compound.

Data Presentation

The following tables summarize quantitative data from various synthesis methods reported in the literature.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Catalyst | Reactant Ratio (Allyl Alcohol:Epichlorohydrin) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Two-Step | Ternary Composite | 3:1 | 85 (Ring-Opening), 40 (Ring-Closing) | >91 | >99 | CN103333137A[3] |

| Two-Step | Boron Trifluoride Etherate | 1-3:1 | Not specified | ~80 | Not specified | [5] |

| Two-Step | Perchlorate Solid Acid | 1-5:1 | 60-130 (Ring-Opening), 30-60 (Ring-Closing) | Not specified | High | [2] |

| One-Step (PTC) | Benzyltriethylammonium Chloride | 1:3 | Not specified | 88 | Not specified | [5] |

| Sodium Alkoxide | None | 2-6:1 (Allyl Alcohol:NaOH) | Reflux | >91 | >99 | [5] |

Table 2: Gas Chromatography Conditions for Purity Analysis

| Parameter | Condition 1 | Condition 2 |

| Instrument | GC-4000 Plus / FID | NIOSH Method 2545 |

| Column | InertCap Pure-WAX (0.25 mm I.D. x 30 m, df = 0.25 µm) | Not specified, suggests capillary column for better resolution |

| Carrier Gas | Helium, 1.0 mL/min | Nitrogen, 30 mL/min |

| Injection | Splitless (2 min), 200°C | 2 µL |

| Oven Program | 40°C (1 min) - 5°C/min - 150°C (3 min) | Isothermal at 150°C |

| Detector | FID, 200°C | FID, 280°C |

| Reference | GL Sciences[7] | NIOSH[1] |

Byproducts and Impurities

The primary byproducts in the synthesis of AGE include:

-

Oligomers and Polymers: Formed by the ring-opening polymerization of the epoxide group, especially in the presence of strong acids or bases at elevated temperatures.[4]

-

Glycols: Resulting from the hydrolysis of the epoxide ring if water is present in the reaction mixture.[4]

-

Diallyl Ether: Can be formed as a byproduct in the two-step synthesis during the ring-opening reaction.

-

1,3-dichloro-2-propanol and its ether with allyl alcohol: Can arise from side reactions of epichlorohydrin.

The formation of these byproducts can be minimized by careful control of reaction conditions, such as temperature, catalyst concentration, and the exclusion of water.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the two-step synthesis and purification of high-purity this compound.

Chemical Synthesis Pathway

Caption: Chemical reaction pathway for the two-step synthesis of this compound.

Conclusion

The synthesis of high-purity this compound is a critical process for the development of advanced materials in various scientific fields, including pharmaceuticals. The two-step ring-opening and ring-closing method offers a reliable and controllable route to obtaining AGE with purities exceeding 99%. Careful control of reaction parameters, followed by a rigorous purification protocol involving washing and fractional distillation, is paramount to minimizing byproduct formation and achieving the desired product quality. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize high-purity this compound for their specific applications.

References

- 1. cdc.gov [cdc.gov]

- 2. CN1927851A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. CN103333137A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. JPS60130578A - Production of this compound - Google Patents [patents.google.com]

- 5. CN101255100B - The synthetic method of this compound - Google Patents [patents.google.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. glsciences.com [glsciences.com]

Spectroscopic Analysis of Allyl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of allyl glycidyl ether (AGE), a versatile chemical intermediate. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the expected spectral data, provides standardized experimental protocols, and illustrates key concepts and workflows.

Chemical Structure and Spectroscopic Correlation

This compound is a colorless liquid with the molecular formula C₆H₁₀O₂.[1][2][3] Its structure comprises two key functional groups: an allyl group and a glycidyl (epoxide) group, connected by an ether linkage. These features give rise to characteristic signals in NMR and FTIR spectra, allowing for unambiguous identification and characterization.

References

Thermal properties of poly(allyl glycidyl ether)

An In-depth Technical Guide to the Thermal Properties of Poly(allyl glycidyl ether)

Introduction

Poly(this compound) (PAGE) is a functional polyether distinguished by the presence of pendant allyl groups along its polymer backbone. This versatile structure allows for a wide range of post-polymerization modifications, primarily through thiol-ene click chemistry, making PAGE a valuable platform for applications in drug delivery, bioconjugation, and as a functional alternative to poly(ethylene glycol) (PEG).[1][2] Understanding the thermal properties of PAGE is critical for its synthesis, processing, and the performance of the final materials in various applications. This guide provides a comprehensive overview of the key thermal characteristics of PAGE homopolymers and copolymers, details the experimental protocols used for their determination, and presents a logical workflow for thermal analysis.

Thermal Properties Data

The thermal behavior of poly(this compound) is characterized by its glass transition temperature (Tg) and its thermal decomposition profile. These properties can be influenced by factors such as molecular weight, copolymer composition, and the method of synthesis.[3][4]

Glass Transition Temperature (Tg)

The glass transition temperature is a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For the amorphous PAGE, this temperature is significantly below room temperature.

Table 1: Glass Transition Temperatures (Tg) of PAGE and Derivatives

| Polymer | Glass Transition Temperature (Tg) | Notes |

| Poly(this compound) Homopolymer | -78 °C | General literature value for the homopolymer.[4] |

| PAGEbutane (Thiol-ene modified PAGE) | -74.97 °C | Functionalization with alkyl groups via thiol-ene click reaction.[5] |

Thermal Decomposition Properties

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of polymers. Key metrics include the onset of decomposition, the temperature of maximum degradation rate (Tmax), and the half-life temperature (T1/2), where 50% of the material has decomposed.

Table 2: Thermal Decomposition Data for PAGE Homopolymer and Copolymers

| Polymer | Degradation Stages | Tmax (°C) | T1/2 (°C) | Residue at 600°C | Notes |

| Poly(this compound) (PAGE) Homopolymer | N/A | 443 | 434 | ~5.0% | Data reported from TGA analysis.[3] |

| Poly(AGE-co-Allyl Methacrylate) (AMA) | Two Stages | ~420 | ~409 | 0% | The copolymer is noted to be less stable than the PAGE homopolymer.[3] |

| Poly(AGE-co-Methyl Methacrylate) (MMA) | Two Stages | 383 | 372 | N/A | Synthesized via radicalic polymerization.[3] |

| Poly(AGE-co-Methyl Methacrylate) (MMA) | Two Stages | 403 | 390 | N/A | Synthesized via radiation induction; differences in values are attributed to the synthesis method.[3] |

Experimental Protocols

The characterization of thermal properties for PAGE and its derivatives relies on standard thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC) for determining glass transitions and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition kinetics of polymers.

-

Objective: To determine the degradation temperatures, residual mass, and kinetic parameters of thermal decomposition.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

The sample is heated in the TGA furnace under a controlled, dynamic atmosphere, typically an inert gas like nitrogen, to prevent thermo-oxidative degradation.[6]

-

A predefined heating program is executed. A common method is a linear temperature ramp, such as 10°C/min, over a range from ambient temperature to 600°C or 800°C.[6][7]

-

The instrument continuously records the sample's mass as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve plots percentage weight loss versus temperature.

-

The derivative of this curve (DTG) shows the rate of mass loss, with the peak indicating the temperature of maximum degradation (Tmax).[3]

-

From the TGA data, kinetic parameters such as activation energy can be calculated using models like Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), or Coats-Redfern.[3][7]

-

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the glass transition temperature (Tg) of amorphous polymers like PAGE. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference.

-

Objective: To determine the glass transition temperature (Tg).

-

Instrumentation: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program. A typical procedure involves a heat-cool-heat cycle to erase any prior thermal history of the polymer.

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature well above its expected Tg.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.

-

Second Heating Scan: A final heating scan is performed at the same rate as the first. The Tg is determined from this second scan to ensure a consistent thermal history.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

The glass transition is observed as a step-like change in the heat capacity, resulting in a shift in the baseline of the DSC curve.

-

The Tg is typically reported as the midpoint of this transition.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of poly(this compound).

Caption: Workflow for the thermal characterization of poly(this compound).

References

- 1. Poly(this compound)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 5. Synthesis of Poly(this compound) Bearing Alkyl Functional Side Groups and Its Plasticizing and Antistatic Effects for PVC [cjcu.jlu.edu.cn]

- 6. Thermal stability of the copolymers of this compound with acrylonitrile and methyl methacrylate obtained via gamma irradiation [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

Kinetics of Allyl Glycidyl Ether Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl glycidyl ether (AGE) is a versatile monomer featuring both an epoxide ring and an allyl group, enabling its polymerization through various mechanisms to yield functional polymers with pendant reactive sites. This technical guide provides a comprehensive overview of the kinetics of this compound polymerization, with a focus on anionic, cationic, radical, and coordination polymerization pathways. Detailed experimental protocols, quantitative kinetic data, and mechanistic visualizations are presented to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.

Introduction

The unique bifunctional nature of this compound (AGE) allows for selective polymerization of either the epoxide or the allyl group, offering a pathway to a diverse range of polymer architectures. The resulting poly(this compound) (PAGE) and its copolymers are of significant interest for applications requiring post-polymerization modification, such as bioconjugation, drug delivery, and the development of advanced functional materials. Understanding the kinetics of AGE polymerization is crucial for controlling the molecular weight, polydispersity, and microstructure of the resulting polymers, thereby tailoring their properties for specific applications. This guide delves into the core principles of the primary polymerization methods for AGE, presenting key kinetic data and experimental methodologies.

Anionic Ring-Opening Polymerization (AROP) of AGE

Anionic ring-opening polymerization of AGE is a well-controlled process that proceeds via the nucleophilic attack of an alkoxide initiator on the epoxide ring. This method allows for the synthesis of well-defined PAGE with low polydispersity.

Kinetics and Mechanism

The anionic polymerization of AGE is characterized by a living nature, meaning that chain termination and transfer reactions are largely absent, allowing for the synthesis of block copolymers and polymers with controlled molecular weights. A notable side reaction in the anionic polymerization of AGE is the temperature-dependent isomerization of the pendant allyl groups to cis-prop-1-enyl ether groups. This isomerization is a bimolecular reaction between a living chain-end and an allyl group.

The rate of isomerization can be described by the following equation: -d[Allyl]/dt = k [Allyl] [ROK]

The temperature-dependent rate constant for this isomerization has been reported as: ln k = 26.31 − 13960 / T (L mol⁻¹ s⁻¹)[1]

The activation energy for the allyl to cis-prop-1-enyl isomerization is approximately 116 kJ/mol.[1]

In the copolymerization of AGE with ethylene oxide (EO), the reactivity ratios have been determined to be rAGE = 1.31 ± 0.26 and rEO = 0.54 ± 0.03, indicating that AGE is incorporated slightly faster than EO.[2]

Quantitative Data

The following table summarizes the effect of temperature on the isomerization of allyl groups during the neat anionic polymerization of AGE.

| Polymerization Temperature (°C) | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) | Isomerization (mol%) |

| 40 | 15.2 | 1.10 | 1.5 |

| 60 | 16.8 | 1.11 | 2.8 |

| 80 | 17.2 | 1.11 | 3.7 |

| 100 | 14.0 | 1.14 | 8.3 |

| 120 | 15.7 | 1.19 | 16.3 |

| 140 | 14.8 | 1.20 | 16.6 |

Data sourced from neat polymerizations carried out for 20 hours.[1]

Experimental Protocol: Anionic Polymerization of AGE

This protocol describes the synthesis of poly(this compound) using a potassium-based initiator.

Materials:

-

This compound (AGE), distilled from butyl magnesium chloride.

-

Benzyl alcohol, dried over calcium hydride and distilled.

-

Potassium naphthalenide in THF.

-

Tetrahydrofuran (THF), freshly collected from a dry solvent system.

-

Methanol.

Procedure:

-

Initiator Preparation: A solution of potassium naphthalenide in THF is used to titrate benzyl alcohol until a persistent faint green color is observed. This generates the potassium benzoxide initiator.

-

Polymerization (Bulk):

-

The desired amount of initiator is charged into a flame-dried reactor under an inert atmosphere.

-

The reactor is heated to the desired polymerization temperature (e.g., 30–140 °C).

-

Purified AGE is added to the initiator.

-

The reaction is allowed to proceed for a set time (e.g., 20 hours).

-

The polymerization is terminated by the addition of methanol.

-

-

Polymerization (Solution):

-

The procedure is similar to bulk polymerization, but a dry solvent such as diglyme is added to the reactor with the initiator before the addition of AGE.

-

-

Purification: The polymer is typically purified by precipitation in a non-solvent like methanol or hexane, followed by drying under vacuum.

Signaling Pathway and Workflow

Caption: Workflow for the anionic polymerization of this compound.

Cationic Ring-Opening Polymerization of AGE

Cationic ring-opening polymerization of AGE is initiated by electrophilic agents, such as Lewis acids or protic acids. This method can be more complex than anionic polymerization due to the potential for side reactions.

Kinetics and Mechanism

The cationic polymerization of AGE proceeds through the formation of an oxonium ion intermediate. The polymerization can be influenced by the solvent, with different mechanisms observed in solvents of varying basicity. For instance, in carbon tetrachloride, the polymerization catalyzed by boron trifluoride tetrahydrofuranate can proceed via an oxirane cycle to form cyclic products initially, followed by the formation of high-molecular-mass polymers. In contrast, in 1,2-dimethoxyethane, a linear polymer with methoxy end groups is formed.[3]

Due to the lack of specific kinetic data for the cationic polymerization of AGE, data for a structurally similar monomer, phenyl glycidyl ether (PGE), is presented as a reasonable approximation. The photopolymerization of PGE provides insights into the propagation and termination rate constants.

Quantitative Data (for Phenyl Glycidyl Ether as a model)

The following table summarizes the kinetic parameters for the cationic photopolymerization of phenyl glycidyl ether.

| Photoinitiator | Temperature (°C) | Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹) | Termination Rate Constant (kt) (min⁻¹) | Activation Energy (kJ/mol) |

| Iodonium Antimonate (IHA) | 50 | 0.4 | 0.041 | 70 |

| Iodonium Borate (IPB) | 50 | 0.6 | 0.027 | 85 |

| Iodonium Antimonate (IHA) | 60 | - | 0.068 | - |

| Iodonium Borate (IPB) | 60 | - | 0.033 | - |

Data sourced from dark-cure studies of cationic photopolymerizations.[1][4]

Experimental Protocol: Cationic Polymerization of AGE

This protocol provides a general procedure for the cationic polymerization of AGE using a Lewis acid initiator.

Materials:

-

This compound (AGE), dried and distilled.

-

Boron trifluoride etherate (BF₃·OEt₂), as initiator.

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or 1,2-dimethoxyethane).

-

Methanol.

Procedure:

-

A flame-dried reactor is charged with the anhydrous solvent and cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.

-

The desired amount of AGE is added to the reactor.

-

The initiator, BF₃·OEt₂, is added to the monomer solution to initiate the polymerization.

-

The reaction is allowed to proceed for a specified time.

-

The polymerization is terminated by the addition of methanol.

-

The polymer is isolated by precipitation in a non-solvent and dried under vacuum.

Signaling Pathway and Workflow

Caption: Simplified mechanism of cationic ring-opening polymerization of AGE.

Radical Polymerization of AGE

Radical polymerization of AGE can proceed through the allyl group, leaving the epoxide ring intact for subsequent reactions. This method is often used for copolymerization with other vinyl monomers.

Kinetics and Mechanism

The radical polymerization of allyl compounds is often characterized by degradative chain transfer, which can limit the molecular weight of the resulting polymers. In the case of AGE copolymerization, for example with methyl acrylate or styrene, the pendant epoxy groups generally remain intact throughout the polymerization. The kinetics of the thermal degradation of these copolymers have been studied, providing insights into their thermal stability.

Quantitative Data

The following table presents the activation energies for the thermal degradation of poly(AGE-co-AMA) and poly(AGE-co-MMA) copolymers, which can be indicative of the polymer's stability.

| Copolymer | Degradation Stage | Activation Energy (KAS method) (kJ/mol) | Activation Energy (FWO method) (kJ/mol) |

| Poly(AGE-co-AMA) | 1st | 292 ± 10 | 361 ± 1 |

| Poly(AGE-co-AMA) | 2nd | 252 ± 74 | 249 ± 61 |

| Poly(AGE-co-MMA) | 1st | 175 ± 27 | 136 ± 24 |

| Poly(AGE-co-MMA) | 2nd | 232 ± 32 | 278 ± 18 |

Data sourced from thermogravimetric analysis of copolymers synthesized by radical polymerization.[5]

Experimental Protocol: Radical Copolymerization of AGE

This protocol describes the radical copolymerization of AGE with another monomer using a thermal initiator.

Materials:

-

This compound (AGE).

-

Comonomer (e.g., methyl methacrylate (MMA) or allyl methacrylate (AMA)).

-

Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as initiator.

-

Anhydrous solvent (e.g., toluene or bulk).

-

Methanol.

Procedure:

-

The desired amounts of AGE, comonomer, and initiator are placed in a reaction vessel.

-

The vessel is sealed and purged with an inert gas (e.g., argon).

-

The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) to initiate polymerization.

-

The polymerization is carried out for a specific duration.

-

The resulting copolymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

The precipitated polymer is filtered, washed, and dried under vacuum.

Signaling Pathway and Workflow

Caption: General workflow for the radical copolymerization of AGE.

Coordination Polymerization of AGE

Coordination polymerization, particularly using Ziegler-Natta catalysts, is a powerful method for producing stereoregular polymers from α-olefins. While not extensively studied for AGE, this method holds potential for the controlled polymerization of functionalized epoxides.

Kinetics and Mechanism

Ziegler-Natta catalysts typically consist of a transition metal compound (e.g., titanium halides) and an organoaluminum cocatalyst. The polymerization is believed to occur at the transition metal center, where the monomer coordinates before insertion into the growing polymer chain. This coordination mechanism can lead to high stereoselectivity. The kinetics of coordination polymerization are complex and depend on the specific catalyst system and reaction conditions.

Experimental Protocol: General Approach for Functional Epoxides

A general protocol for the coordination polymerization of a functionalized epoxide like AGE would involve the following steps. Specific conditions would need to be optimized.

Materials:

-

This compound (AGE), rigorously purified and dried.

-

Ziegler-Natta catalyst components (e.g., TiCl₄ and triethylaluminum).

-

Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene).

Procedure:

-

The catalyst is prepared in the reactor by reacting the transition metal component with the organoaluminum cocatalyst under an inert atmosphere.

-

The purified AGE monomer is introduced into the reactor containing the activated catalyst.

-

The polymerization is conducted at a controlled temperature and pressure.

-

The reaction is quenched, typically with an alcohol.

-

The polymer is isolated, and catalyst residues are removed through washing and filtration steps.

Signaling Pathway and Workflow

Caption: Simplified mechanism of Ziegler-Natta coordination polymerization.

Conclusion

The polymerization of this compound offers a rich field of study with significant potential for the development of advanced functional materials. Anionic polymerization provides excellent control over the polymer architecture, though the isomerization side reaction must be considered, particularly at elevated temperatures. Cationic polymerization presents an alternative route, with the final polymer structure being highly dependent on the reaction conditions, especially the solvent. Radical polymerization, primarily through the allyl group, is a versatile method for producing copolymers with preserved epoxide functionality. While coordination polymerization of AGE is less explored, it represents a promising avenue for achieving stereoregular polyethers. This guide has summarized the current understanding of the kinetics of AGE polymerization, providing a foundation for further research and development in this area. Further investigation into the precise kinetic parameters for the cationic and coordination polymerization of AGE is warranted to fully unlock the potential of this versatile monomer.

References

A Technical Guide to the Solubility of Allyl Glycidyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Allyl Glycidyl Ether (AGE), a bifunctional monomer essential in the synthesis of polymers, resins, and other fine chemicals.[1][2] Understanding its solubility profile is critical for optimizing reaction conditions, developing formulations, and ensuring process efficiency in various applications, including coatings, adhesives, and elastomers.[2][3]

Quantitative Solubility Data

This compound (AGE) is a colorless liquid that is soluble in a wide range of common organic solvents.[1][4] Its miscibility with several key solvents makes it a versatile component in chemical synthesis and formulations. The following table summarizes the available quantitative and qualitative solubility data for AGE.

| Solvent | Temperature (°C) | Solubility | Remarks | Source(s) |